3-Chloro-5-(thiazol-5-yl)aniline
Description
Significance of Aryl Thiazole (B1198619) and Halogenated Aniline (B41778) Scaffolds in Organic Chemistry
The core structure of 3-Chloro-5-(thiazol-5-yl)aniline incorporates two key components: an aryl thiazole and a halogenated aniline. Both of these structural motifs are of considerable importance in the field of organic chemistry.
Aryl Thiazole Scaffolds: The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prominent feature in numerous biologically active compounds. nih.govanalis.com.myglobalresearchonline.net Its aromatic nature, arising from the delocalization of six π-electrons, contributes to its stability and diverse reactivity. ijarsct.co.innih.govwikipedia.org Thiazole derivatives are found in a wide array of natural products, including vitamin B1 (thiamine), and have been integral to the development of various pharmaceuticals. nih.gov The synthetic versatility of the thiazole ring allows for the introduction of various substituents at its 2, 4, and 5 positions, enabling the fine-tuning of its chemical and biological properties. analis.com.my This adaptability has made thiazole a "wonder nucleus" in medicinal chemistry, with applications ranging from antimicrobial and anticancer agents to anti-inflammatory and antidiabetic drugs. nih.govresearchgate.net
Halogenated Aniline Scaffolds: Halogenated anilines are a class of aromatic amines that are crucial building blocks in the synthesis of a wide range of organic compounds. acs.org The presence of a halogen atom, such as chlorine, on the aniline ring significantly influences the molecule's electronic properties and reactivity. numberanalytics.com Halogenation can enhance the biological activity of a molecule and is a common strategy in the design of pharmaceuticals and agrochemicals. acs.orgnumberanalytics.com For instance, halogenated anilines are precursors to various dyes, pigments, and functional materials. acs.org The position of the halogen on the aromatic ring can be precisely controlled, allowing for the synthesis of specific isomers with distinct properties. wikipedia.org
The combination of these two scaffolds in this compound results in a molecule with a unique set of properties, making it a target of interest for further investigation.
Overview of Strategic Research Directions for Complex Heterocyclic Systems
The study of complex heterocyclic systems is a major focus of contemporary chemical research, driven by their wide-ranging applications in medicine, materials science, and agriculture. numberanalytics.comopenaccessjournals.com Current research directions in this field are multifaceted and aim to address several key challenges and opportunities.
One of the primary goals is the development of novel and efficient synthetic methodologies . numberanalytics.comresearchgate.net This includes the use of transition metal catalysis, multicomponent reactions, and green chemistry principles to construct complex heterocyclic frameworks with high selectivity and atom economy. numberanalytics.com Researchers are constantly exploring new ways to form and functionalize heterocyclic rings, leading to the discovery of previously inaccessible molecular architectures.
Another significant research direction is the exploration of the structure-activity relationships of heterocyclic compounds. By systematically modifying the structure of a heterocyclic scaffold and evaluating its biological or physical properties, researchers can gain insights into how specific structural features contribute to its function. globalresearchonline.net This knowledge is crucial for the rational design of new molecules with desired properties, such as enhanced therapeutic efficacy or improved material performance.
Furthermore, there is a growing emphasis on the application of computational methods in the study of heterocyclic systems. researchgate.net Molecular modeling and quantum chemical calculations can be used to predict the properties of new molecules, elucidate reaction mechanisms, and guide the design of synthetic strategies. These computational tools are becoming increasingly powerful and are accelerating the pace of discovery in heterocyclic chemistry.
The investigation of this compound aligns with these strategic research directions, as it represents a complex heterocyclic system with the potential for diverse applications.
Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of this compound is warranted by the promising combination of its structural features and the broader trends in heterocyclic chemistry. The presence of both a thiazole ring and a chlorinated aniline moiety suggests the potential for unique biological activities. nih.govacs.org
The chloro group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity. The thiazole ring, as a known pharmacophore, can interact with various biological targets, such as enzymes and receptors. ijarsct.co.in
Therefore, a thorough investigation of this compound could lead to the discovery of new lead compounds for drug development. Furthermore, the synthesis and study of this compound contribute to the fundamental understanding of the structure-property relationships of complex heterocyclic systems, which is a key objective of modern organic chemistry.
Historical Context of Thiazole and Aniline Derivative Research
The study of both thiazole and aniline derivatives has a rich history that has significantly impacted the development of chemistry and medicine.
Thiazole Research: The chemistry of thiazole began to develop systematically following the pioneering work of Hantzsch and Hofmann. ijarsct.co.ineurekaselect.com One of the most important methods for synthesizing thiazoles, the Hantzsch thiazole synthesis, was discovered in 1887. ijarsct.co.in The importance of the thiazole ring was further established by its identification as a key component of vitamin B1 and its role in the structure of penicillin. nih.gov Over the years, research on thiazole derivatives has led to the development of numerous important compounds, including the anticancer agent tiazofurin (B1684497) and the antifungal drug abafungin. ijarsct.co.ineurekaselect.com
Aniline Derivative Research: The history of aniline research is closely linked to the birth of the synthetic dye industry. duanemorris.com In 1826, aniline was first isolated from the destructive distillation of indigo. wikipedia.org A major breakthrough occurred in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally discovered the first synthetic dye, mauveine, while attempting to synthesize quinine (B1679958) from an aniline derivative. duanemorris.combritannica.com This discovery sparked a revolution in the textile industry and led to the development of a vast array of aniline-based dyes. duanemorris.com Subsequently, aniline derivatives were found to have important applications in medicine, leading to the development of drugs such as Salvarsan, the first effective treatment for syphilis. montrealgazette.com
The historical significance of both thiazole and aniline derivatives provides a strong foundation for the continued exploration of new compounds that incorporate these structural motifs, such as this compound.
Current Trends in the Synthesis and Study of Substituted Aromatic Amines
The synthesis and study of substituted aromatic amines, a class of compounds that includes this compound, is an active area of research with several notable trends.
Synthesis: A major trend in the synthesis of substituted aromatic amines is the development of more efficient and sustainable methods. researchgate.netrsc.org This includes the use of direct reductive cross-coupling reactions of nitroarenes, which avoids the need for pre-functionalized anilines. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become powerful tools for the synthesis of a wide range of substituted anilines. wikipedia.org Furthermore, there is a growing interest in the use of electrochemistry to achieve controlled and selective halogenation of anilines. acs.org
Study: The study of substituted aromatic amines is increasingly focused on their application in materials science and medicinal chemistry. rsc.org Researchers are exploring the use of these compounds as building blocks for the synthesis of functional materials with tailored electronic and optical properties. nih.gov In medicinal chemistry, there is a strong emphasis on the design and synthesis of substituted anilines with specific biological activities, such as enzyme inhibitors or receptor ligands. The use of computational methods to predict the properties and guide the synthesis of new substituted aromatic amines is also becoming increasingly prevalent. researchgate.net
The investigation of this compound is well-aligned with these current trends, as it involves the synthesis of a substituted aromatic amine with potential applications in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(1,3-thiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWBCOWDLCORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 5 Thiazol 5 Yl Aniline
Convergent and Divergent Synthetic Pathways to the Core Structure
A divergent approach, in contrast, would start from a common intermediate that is subsequently modified to create a library of related compounds. researchgate.netwikipedia.org For the specific target of 3-Chloro-5-(thiazol-5-yl)aniline, a convergent strategy is more direct.
Cross-Coupling Strategies for Thiazole-Phenyl Linkage Formation
The crucial step in the convergent synthesis of this compound is the formation of the C-C bond linking the thiazole (B1198619) and phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.
Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex. mdpi.comnih.gov For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:
Strategy A: Coupling of a 5-halothiazole derivative with (3-amino-5-chlorophenyl)boronic acid or its ester.
Strategy B: Coupling of a thiazole-5-boronic acid or its MIDA ester with a 1,3-dihalo-5-nitrobenzene or a protected 3,5-dihaloaniline derivative, followed by reduction of the nitro group or deprotection of the amine.
Microwave-assisted Suzuki-Miyaura reactions have proven effective for coupling in the thiazole series, sometimes in aqueous media, highlighting the move towards greener chemistry. rsc.orgsemanticscholar.orgresearchgate.net The choice of catalyst, ligands, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. mdpi.comcdnsciencepub.com For instance, palladium acetate (B1210297) with specific phosphine (B1218219) ligands is often employed. cdnsciencepub.com
Below is a table summarizing typical conditions for Suzuki-Miyaura couplings involving thiazole derivatives, based on related literature.
| Coupling Partners | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
| 5-Bromothiophene derivative & Arylboronic acid | Pd(II)-precatalyst | KOH | Water | Microwave | High | semanticscholar.org |
| Bromo-substituted quinazolines & Thiadiazole boronic acid ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene (B28343)/Water | 115 °C | High | mdpi.com |
| 5-Bromo-1,3,4-thiadiazole derivative & Arylboronic acid | Pd(OAc)₂/Xantphos | NMM | - | - | High | nih.gov |
This table presents generalized conditions from related syntheses. Specific conditions for this compound would require experimental optimization.
Copper-Catalyzed Amination (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction primarily used for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgrsc.orglibretexts.org Its direct application to form the thiazole-phenyl C-C bond is not appropriate. However, it is a crucial methodology for synthesizing the aniline (B41778) precursors themselves or for introducing the amino group at a late stage of the synthesis. rsc.orgacsgcipr.org
For example, if a synthetic route starts with 1-bromo-3-chloro-5-nitrobenzene, a Buchwald-Hartwig amination could be used to introduce the amino group after the Suzuki-Miyaura coupling step by first reducing the nitro group to an amine, and if necessary, coupling with an ammonia (B1221849) equivalent. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance, allowing for the synthesis of complex anilines that are difficult to prepare using classical methods. wikipedia.orgrsc.org
Multicomponent Reaction (MCR) Strategies for Thiazole Ring Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient alternative to traditional linear synthesis for constructing the thiazole ring. iau.irnih.gov The most well-known method for thiazole synthesis is the Hantzsch synthesis, which is a two-component reaction between an α-haloketone and a thioamide. nih.govchemicalbook.comrsc.org
Modern variations have expanded this into three-component reactions. For instance, a one-pot condensation of an α-haloketone, a thioamide, and a substituted aldehyde can yield highly substituted thiazoles. nih.govresearchgate.net These methods are prized for their atom economy and operational simplicity. iau.iracs.org In the context of this compound, an MCR could potentially construct the thiazole ring directly onto a precursor already containing the 3-chloro-5-aminophenyl moiety.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Hantzsch-type MCR | α-haloketone, Thiourea (B124793), Substituted benzaldehyde | Silica supported tungstosilicic acid / Ultrasonic irradiation | Substituted Hantzsch thiazoles | nih.gov |
| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Acetylenedicarboxylate | Trypsin from porcine pancreas (PPT) / 45 °C | Thiazole derivatives | nih.gov |
| Acetic Acid Mediated MCR | Arylglyoxal, Indole, Aryl thioamide | Acetic acid / Sealed heating | Trisubstituted thiazoles | nih.gov |
Preparation of Halogenated Aniline Precursors
The synthesis of the target molecule relies on the availability of a suitably functionalized aniline precursor, such as 3-amino-5-chlorophenylboronic acid or a dihalogenated aniline like 3-bromo-5-chloroaniline. The synthesis of these precursors is a critical first step in a convergent strategy.
For example, 5-chloro-2-nitroaniline (B48662) can be synthesized from 3-chloroaniline (B41212) through a three-step sequence of formylation, nitration, and hydrolysis. google.com Electrochemical methods also offer a modern, controlled approach to the halogenation of anilines, allowing for selective mono- or di-halogenation by simply adjusting the electrode potential, thus avoiding harsh reagents. acs.org
Synthesis of Substituted Thiazole Building Blocks
The other half of a convergent synthesis requires a thiazole building block, such as 5-bromothiazole (B1268178) or thiazole-5-boronic acid MIDA ester. sigmaaldrich.com
5-Halothiazoles : These can be prepared from 2-aminothiazole (B372263) derivatives. For instance, halogenation of 2-aminothiazoles can produce 2-amino-5-halothiazoles. jocpr.com A Sandmeyer-type reaction can then be used to replace the amino group with a halogen. For example, treating a 2-aminothiazole with a nitrite (B80452) source (like n-butyl nitrite) and a copper(I) halide can yield the corresponding 2-halothiazole. nih.gov
Thiazole Boronic Acids/Esters : These are key partners for Suzuki-Miyaura couplings. They can be prepared from the corresponding halothiazole via lithiation followed by reaction with a trialkyl borate, or through palladium-catalyzed borylation reactions. MIDA (N-methyliminodiacetic acid) esters of boronic acids are increasingly used as they are air- and moisture-stable crystalline solids that are easy to handle. sigmaaldrich.comresearchgate.net
The synthesis of these building blocks is essential for the successful implementation of cross-coupling strategies. beilstein-journals.orgresearchgate.net
Functional Group Interconversions (FGIs) and Transformations in the Synthesis Pathway
The synthesis of this compound often involves intricate functional group interconversions and transformations. These steps are critical for constructing the target molecule from simpler, more readily available starting materials. Key transformations include the strategic introduction of the chloro and amino groups onto the aniline ring and the formation of the thiazole ring, which is then coupled to the aniline moiety.
Regioselective Functionalization of the Aniline Moiety
The precise placement of substituents on the aniline ring is a cornerstone of synthesizing this compound. The regioselectivity of these functionalization reactions is paramount to ensure the correct isomer is formed. Directed ortho-metalation and other regioselective techniques are often employed to introduce functional groups at specific positions. For instance, the use of specific bases can control the site of metalation on a substituted aromatic ring, allowing for subsequent reaction with an electrophile at the desired position. nih.gov
The inherent directing effects of the amino and chloro groups on the aniline ring also play a crucial role in the regioselectivity of further substitutions. The amino group is an ortho-, para-director, while the chloro group is an ortho-, para-director, but deactivating. The interplay of these electronic effects must be carefully considered when planning the synthetic sequence to achieve the desired 3-chloro-5-amino substitution pattern.
Derivatization of the Thiazole Ring Prior to Coupling
The synthesis of the thiazole moiety and its subsequent derivatization are critical steps before its coupling with the aniline component. The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring, typically by reacting an α-haloketone with a thioamide. google.com Variations of this method allow for the introduction of various substituents onto the thiazole ring.
Prior to coupling with the aniline fragment, the thiazole ring may be functionalized to facilitate the coupling reaction. For instance, a halogen atom can be introduced at the 5-position of the thiazole ring, which can then participate in a metal-catalyzed cross-coupling reaction with a suitably functionalized aniline derivative. The choice of substituents on the thiazole ring can also influence the electronic properties and reactivity of the molecule. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can modulate the biological activity of the final compound. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and success of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems. This includes the careful design of ligands for metal-catalyzed reactions, the choice of solvents, and the application of energy sources like microwave irradiation and ultrasound.
Ligand Design for Metal-Catalyzed Reactions
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for forming the carbon-carbon or carbon-nitrogen bond between the thiazole and aniline rings. The choice of ligand is critical for the success of these reactions, as it influences the stability, reactivity, and selectivity of the metal catalyst. Mesoionic carbenes, for example, have been explored as strong electron-donating ligands in transition metal complexes, demonstrating high thermal and air stability. nih.gov The design of ligands that can promote high catalytic turnover numbers, tolerate a wide range of functional groups, and operate under mild reaction conditions is an active area of research.
Solvent Selection and Green Chemistry Principles in Synthesis
The selection of solvents has a significant impact on the environmental footprint and cost-effectiveness of a chemical synthesis. rsc.org Green chemistry principles advocate for the use of safer, more environmentally benign solvents. rsc.org Water, ethanol, and isopropanol (B130326) are often recommended as green solvents. rsc.org The development of solvent selection guides helps chemists to choose solvents that minimize environmental impact without compromising reaction performance. rsc.org For instance, studies have shown that appropriate solvent selection can reduce CO2 emissions by up to 70%. rsc.org The use of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, is also gaining traction as a greener alternative to traditional organic solvents. mdpi.com
Table 1: Green Chemistry Solvent Selection Guide
| Category | Solvents |
|---|---|
| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate |
| Problematic | Toluene, Xylenes, Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) |
| Hazardous | Diethyl ether, Benzene (B151609), Chloroform, Carbon tetrachloride |
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave irradiation and ultrasound have emerged as valuable technologies for accelerating organic reactions. nih.govmdpi.comresearchgate.netrsc.org Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. nih.govderpharmachemica.com This is attributed to the efficient and uniform heating of the reaction mixture. Ultrasound promotes reactions through acoustic cavitation, which can enhance mass transfer and increase the reactivity of chemical species. Both techniques are considered green chemistry approaches as they can reduce energy consumption and the use of hazardous solvents. bepls.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Synthesis of Triazole Derivatives | 72 hours | 1.5 hours (85% yield) nih.gov |
| Synthesis of Triazolothiadiazoles | 7 hours (reflux) | 5 minutes (higher yield) derpharmachemica.com |
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The synthesis of this compound, an achiral molecule, primarily hinges on chemo- and regioselective control during the formation of the thiazole ring and the crucial carbon-carbon bond between the aniline and thiazole moieties. As the target molecule lacks stereocenters, stereoselectivity is not a factor in its synthesis.
A. Regioselective Thiazole Ring Formation
The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring. nih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov The regioselectivity of this reaction is critical when using unsymmetrical starting materials. For instance, the reaction of an N-monosubstituted thiourea with an α-haloketone can potentially lead to two isomeric products. However, under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. rsc.org The use of acidic conditions can alter this regioselectivity, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.orgrsc.org Therefore, careful control of the reaction pH is essential to ensure the desired regiochemical outcome.
In the context of this compound, a plausible route involves the synthesis of a 5-substituted thiazole precursor. This can be achieved through various modifications of the Hantzsch synthesis or other modern methods.
B. Chemo- and Regioselective Aryl-Thiazole Coupling
The key step in assembling the final molecule is the formation of the carbon-carbon bond between the 3-chloroaniline and the thiazole ring at its 5-position. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation. wikipedia.org This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. wikipedia.org
A potential synthetic strategy would involve the coupling of a 5-halothiazole derivative with (3-amino-5-chlorophenyl)boronic acid, or vice versa, coupling 5-(tributylstannyl)thiazole (B32616) or a thiazole-5-boronic acid derivative with a 1,3-dihalo-5-nitrobenzene derivative followed by reduction of the nitro group. The chemoselectivity of the Suzuki-Miyaura coupling is a significant advantage, as the reaction conditions are generally mild and tolerate a wide range of functional groups. numberanalytics.com
The regioselectivity of the coupling is dictated by the positions of the halide and the boronic acid on the respective coupling partners. To ensure the desired 5-arylthiazole isomer, the synthesis must start with the correctly substituted precursors.
Recent advancements have also highlighted the use of direct C-H arylation as an alternative to traditional cross-coupling reactions, offering a more atom-economical approach. nih.gov
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving thiazole derivatives, illustrating the typical catalysts, bases, and solvents employed.
| Coupling Partners | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole and Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | Cs2CO3 | DMF | 85-92 | researchgate.net |
| 2-Aryl-2'-bromo-benzothiazole and Arylboronic acid | Pd(OAc)2 (ligand-free) | K2CO3 | Toluene/H2O | up to 99 | nih.gov |
| Aryl halides and Arylboronic acids | Bis(thiazole) pincer palladium complexes | K2CO3 | Dioxane/H2O | High | acs.org |
| 5-Bromothiazole derivatives and Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 70-95 | rsc.org |
This table presents data for analogous reactions to illustrate typical conditions and is not a direct representation of the synthesis of this compound.
Process Chemistry Considerations and Scalability Studies
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.
A. Catalyst Selection and Optimization
For Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand is critical for achieving high turnover numbers and frequencies, which directly impacts the cost of the process. acs.org While traditional catalysts like Pd(PPh3)4 are effective, modern catalysts, including palladacycles and pincer complexes, can offer higher stability and activity at lower catalyst loadings. nih.govacs.org Ligand-free systems have also been developed and can simplify purification processes. nih.gov
B. Solvent and Base Selection
The choice of solvent and base is crucial for reaction efficiency, safety, and environmental impact. The Suzuki-Miyaura reaction can be performed in a variety of solvents, including biphasic systems of an organic solvent (like toluene or THF) and water. wikipedia.org The use of water is advantageous from both a cost and safety perspective. rsc.org Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). wikipedia.org The selection should be optimized to maximize yield and minimize side reactions.
C. Impurity Profile and Control
A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product, which is a regulatory requirement for active pharmaceutical ingredients (APIs). acs.org Strategies for palladium removal include treatment with adsorbents (e.g., activated carbon, silica-based scavengers) or the use of aqueous washes with reagents like sodium bisulfite. acs.orgresearchgate.net
D. Scalability of Reaction Conditions
Scaling up can present challenges such as mass and heat transfer limitations. The exothermic nature of some reaction steps requires careful thermal management to prevent runaway reactions. The use of continuous flow reactors is an emerging technology that can offer better control over reaction parameters, improved safety, and potentially higher yields compared to traditional batch processes. beilstein-journals.orgpharmtech.com For instance, microwave-assisted synthesis in continuous flow systems has shown promise for accelerating Suzuki-Miyaura reactions. beilstein-journals.org
The following table outlines key considerations for scaling up the synthesis of this compound, particularly focusing on the Suzuki-Miyaura coupling step.
| Parameter | Laboratory Scale Consideration | Large-Scale Consideration |
| Catalyst | High catalyst loading may be acceptable for initial studies. | Low catalyst loading is crucial for cost-effectiveness. High-activity catalysts are preferred. numberanalytics.comacs.org |
| Solvent | A wide range of solvents can be used. | Selection based on safety, environmental impact (green chemistry principles), cost, and ease of recovery. wikipedia.orgrsc.org |
| Temperature Control | Simple heating/cooling methods are sufficient. | Robust thermal management systems are required to handle exotherms and ensure consistent reaction temperature. |
| Work-up & Purification | Chromatographic purification is common. | Crystallization is the preferred method for purification. Efficient methods for palladium removal are essential. acs.orgresearchgate.net |
| Process Technology | Batch reactors are standard. | Continuous flow reactors can offer improved safety, efficiency, and scalability. beilstein-journals.orgpharmtech.com |
This table provides a general overview of scalability considerations and does not represent specific data for the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 3 Chloro 5 Thiazol 5 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amino group attached to a phenyl ring, is a versatile center for chemical reactions.
Reactions at the Primary Amino Group
The primary amino group (-NH2) is a key functional group that readily participates in several fundamental organic reactions.
Acylation: The amino group can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides introduces an acyl group (R-C=O) onto the nitrogen atom. This reaction is often used to protect the amino group or to introduce new functionalities. For example, the reaction of anilines with acetic anhydride (B1165640) yields acetanilides. byjus.com This transformation is significant as it reduces the nucleophilicity of the nitrogen. libretexts.org
Diazotization: Treatment of the primary amino group with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, leads to the formation of a diazonium salt. iiste.org This diazonium group is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions, providing a pathway to a wide array of substituted aromatic compounds.
Schiff Base Formation: The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. derpharmachemica.comresearchgate.netinternationaljournalcorner.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. derpharmachemica.comresearchgate.net
Electrophilic Aromatic Substitution on the Phenyl Ring
The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring due to its electron-donating nature. byjus.com However, the presence of the chloro and thiazolyl substituents on the ring will also influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring. total-synthesis.commasterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO2). total-synthesis.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H). total-synthesis.commasterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. total-synthesis.commasterorganicchemistry.com
In strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group. byjus.comlibretexts.org This can lead to a mixture of products. To control the reaction and favor para-substitution, the amino group is often first protected by acylation. libretexts.org
Reactivity of the Thiazole (B1198619) Ring
The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms, which imparts it with a unique chemical character. chemicalbook.com
Electrophilic and Nucleophilic Reactions on the Heterocycle
The thiazole ring can undergo both electrophilic and nucleophilic substitution, with the position of attack being influenced by the electron distribution within the ring. The C5 position is generally the most favorable site for electrophilic attack, followed by the C4 position. chemicalbook.comnih.gov Conversely, the C2 position is the most electron-deficient and, therefore, the preferred site for nucleophilic attack. chemicalbook.compharmaguideline.com
Electrophilic Substitution: Reactions such as halogenation and sulfonation typically occur at the C5 position. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic attack is more likely to occur at the C2 position, especially if the ring is activated by quaternization of the nitrogen atom or if a good leaving group is present at this position. pharmaguideline.com
Ring Transformations and Cycloaddition Reactions
Thiazole and its derivatives can participate in cycloaddition reactions, though often requiring high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org More recent research has explored [3+2] cycloaddition reactions of thiazolium salts to synthesize various heterocyclic systems. rsc.orgmdpi.com These reactions provide a pathway to more complex molecular architectures.
Coordination Chemistry of the Thiazole Nitrogen
The nitrogen atom of the thiazole ring possesses a lone pair of electrons and can act as a ligand, coordinating to various metal ions. researchgate.netresearchgate.net This property allows for the formation of a wide range of metal complexes. The thiazole ring can act as a spacer in the construction of coordination polymers and metal-organic frameworks. researchgate.netresearchgate.net The ability of the thiazole nitrogen to coordinate with metals is a key aspect of its role in various biologically active molecules and catalysts. nih.govresearchgate.net
Transformations Involving the Chloro Substituent
The chlorine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity through various substitution reactions.
The chloro substituent on the aniline ring is a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While substrates with ortho-anilines can sometimes be challenging, methods for the cross-coupling of haloanilines are well-established. nih.gov The Suzuki-Miyaura coupling, for instance, is widely used to form biaryl structures by reacting an organohalide with an organoboron species. nih.govmdpi.com
For 3-Chloro-5-(thiazol-5-yl)aniline, the chloro position can be coupled with a range of boronic acids and their esters to yield diverse analogs. unimib.it The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, along with a suitable ligand and base. uwindsor.carsc.org Similarly, Buchwald-Hartwig amination could be employed to replace the chlorine with various nitrogen-based nucleophiles, and Sonogashira coupling would allow for the introduction of alkyne moieties.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Reagent/Catalyst System (Plausible) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | Biaryl aniline |
| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N,N'-disubstituted diamine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl aniline |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl aniline |
This table presents plausible reaction types based on established methodologies for similar chloro-aniline substrates.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.compressbooks.pubtib.eu
In the case of this compound, the chloro group is meta to both the aniline (an electron-donating group) and the thiazol-5-yl substituent. The aniline group actively disfavors the formation of the negatively charged Meisenheimer complex, thereby deactivating the ring towards SNAr. While heterocycles can be reactive in SNAr reactions wikipedia.orgyoutube.com, the meta-position of the thiazole ring relative to the chlorine atom means it cannot provide the necessary resonance stabilization for the intermediate. Consequently, direct SNAr reactions on this compound with common nucleophiles are generally unfavorable under standard conditions. For SNAr to become a viable pathway, the electronic nature of the aniline substituent would need to be reversed, for instance, by conversion to a nitro group.
Derivatization Strategies for Analog Libraries
The aniline and thiazole moieties offer numerous opportunities for derivatization, enabling the systematic exploration of the surrounding chemical space to build libraries of related compounds.
The primary amino group of this compound is a nucleophilic center that readily undergoes standard transformations common to anilines. These modifications are crucial for creating diverse analog libraries.
Acylation: The aniline can be easily acylated by reacting it with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often high-yielding and tolerates a wide range of functional groups. sphinxsai.com
Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields stable sulfonamides. This transformation not only adds bulk but also significantly alters the electronic properties of the nitrogen atom, making it non-basic.
Alkylation: While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl groups.
Table 2: Derivatization of the Aniline Nitrogen
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
| Urea Formation | Phenyl isocyanate | Urea |
The thiazole ring is a key heterocyclic component that can be modified to generate structural diversity. nih.gov The reactivity of the thiazole ring is influenced by the electron-donating aniline and electron-withdrawing chloro substituents on the attached phenyl ring. The C5 position of the thiazole is already substituted. The remaining C2 and C4 positions are potential sites for further functionalization.
Electrophilic Aromatic Substitution: Thiazoles can undergo electrophilic substitution, such as halogenation (e.g., bromination with NBS) or nitration, although the conditions must be carefully controlled to avoid reaction at the more activated aniline ring. The position of substitution (C2 or C4) will depend on the reaction conditions and the directing effects of the existing C5-aryl group.
Metallation: A common strategy for functionalizing heterocycles is deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. researchgate.net The C2 proton of thiazole is generally the most acidic and is the most likely site for lithiation. This allows for the introduction of a wide variety of substituents, including alkyl, silyl, or carboxyl groups. However, care must be taken as ring-cleavage can be a competing pathway with some organolithium reagents. researchgate.net
Table 3: Potential Functionalization of the Thiazole Ring
| Reaction Type | Reagent(s) | Position of Functionalization (Predicted) | Resulting Substituent |
|---|---|---|---|
| Lithiation-Alkylation | 1. n-BuLi, THF, -78 °C; 2. CH₃I | C2 | Methyl |
| Bromination | N-Bromosuccinimide (NBS) | C2 or C4 | Bromo |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C4 | Formyl (-CHO) |
This table outlines plausible reactions based on the general reactivity of substituted thiazoles.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Thiazol 5 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The aniline (B41778) ring protons are expected to appear as distinct multiplets in the aromatic region of the ¹H NMR spectrum. The thiazole (B1198619) ring protons, also in the aromatic region, would have unique chemical shifts. The amine (-NH₂) protons would likely present as a broad singlet. In the ¹³C NMR spectrum, each of the nine carbon atoms would produce a unique signal, with those bonded to chlorine and nitrogen atoms showing characteristic shifts.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would establish the connectivity between adjacent protons on the aniline and thiazole rings. For instance, cross-peaks would be observed between protons that are two or three bonds apart, confirming their spatial proximity within the ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the carbon signals of all protonated carbons in both the aniline and thiazole moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com It is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, HMBC would show correlations between the thiazole protons and the aniline carbon to which the thiazole ring is attached, confirming the link between the two heterocyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the aniline and thiazole rings.
A hypothetical table of expected 2D NMR correlations is presented below to illustrate how these techniques would confirm the structure.
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| Aniline H-2/H-6 | Aniline H-4, Aniline H-6/H-2 | Aniline C-2/C-6 | Aniline C-4, Aniline C-1, Aniline C-3/C-5 |
| Aniline H-4 | Aniline H-2, Aniline H-6 | Aniline C-4 | Aniline C-2, Aniline C-6, Aniline C-5 |
| Thiazole H-2 | Thiazole H-4 | Thiazole C-2 | Thiazole C-4, Thiazole C-5 |
| Thiazole H-4 | Thiazole H-2 | Thiazole C-4 | Thiazole C-2, Thiazole C-5, Aniline C-5 |
Solid-State NMR for Conformational and Polymorphic Analysis
Solid-state NMR (ssNMR) spectroscopy provides insight into the structure and dynamics of materials in their solid form, which can be crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govnih.gov For 3-Chloro-5-(thiazol-5-yl)aniline, ssNMR could differentiate between potential polymorphs by detecting subtle changes in the chemical shifts and line widths of carbon and nitrogen signals, which are sensitive to the local electronic environment and molecular packing. nih.gov
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in higher resolution spectra. By comparing the ssNMR spectra of different batches or crystalline forms, one could identify and characterize different polymorphs, each potentially having unique physical properties.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, analysis of related chloro-substituted anilines and thiazole derivatives allows for a detailed prediction of its solid-state characteristics. nih.govconicet.gov.arconicet.gov.aracs.org
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a combination of non-covalent interactions that dictate the supramolecular architecture. nih.gov
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atom of the thiazole ring is a potential acceptor. It is highly probable that strong N-H···N hydrogen bonds would form, linking molecules into chains or dimeric motifs. researchgate.netresearchgate.net
Halogen Bonding: The chlorine atom on the aniline ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen or sulfur of a neighboring thiazole ring. This type of interaction is a significant force in directing the assembly of halogenated compounds. rsc.org
π-π Stacking: Both the aniline and thiazole rings are aromatic and thus capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions, where the planes of the aromatic rings stack on top of each other, would likely contribute significantly to the stability of the crystal lattice, with typical centroid-to-centroid distances of 3.5-4.0 Å. nih.gov
The interplay of these interactions would result in a dense, three-dimensional network, as summarized in the table below.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | Aniline N-H | Thiazole N | Formation of primary structural motifs (chains/dimers). researchgate.net |
| Halogen Bond | Aniline C-Cl | Thiazole N or S | Directional control of molecular assembly. rsc.org |
| π-π Stacking | Aniline Ring / Thiazole Ring | Aniline Ring / Thiazole Ring | Stabilization of the crystal lattice through stacking. nih.gov |
Conformational Analysis in the Solid State
The conformation of the molecule in the solid state would be revealed by the torsion angle between the aniline and thiazole rings. Due to steric hindrance, the two rings are unlikely to be perfectly coplanar. The precise dihedral angle would represent a balance between the forces favoring planarity (to maximize π-system conjugation) and the steric repulsion between atoms near the linking C-C bond. This conformation is "locked" in the crystal lattice and can be directly compared with solution-state conformations determined by NOESY NMR.
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. wikipedia.org For this compound (C₉H₇ClN₂S), the molecular ion peak (M⁺˙) would be a key feature.
A critical diagnostic feature in the mass spectrum would be the isotopic signature of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the molecular ion peak will appear as two signals, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of roughly 3:1, confirming the presence of one chlorine atom in the molecule. scribd.com
The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the fragmentation of anilines, thiazoles, and halogenated aromatic compounds. asianpubs.orglibretexts.orgresearchgate.netmiamioh.eduwhitman.edu
Predicted Fragmentation Pathways:
Loss of HCN: Aromatic amines commonly lose a molecule of hydrogen cyanide (HCN, 27 Da) from the aniline ring. miamioh.edu
Cleavage of the Thiazole Ring: The thiazole ring can fragment through the loss of acetylene (B1199291) (C₂H₂, 26 Da) or by cleavage to produce characteristic thiazole-related fragments. asianpubs.orgresearchgate.net
Loss of Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment at [M-35]⁺ and [M-37]⁺. This is a common pathway for chlorinated aromatic compounds. nih.gov
Cleavage at the C-C bond: The bond linking the two rings could cleave, leading to fragments corresponding to the chlorophenylamine radical cation and the thiazole radical cation.
A table of predicted major fragments is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss | Notes |
| 210 / 212 | [C₉H₇ClN₂S]⁺˙ (Molecular Ion) | - | Exhibits ~3:1 isotopic pattern for ¹Cl. |
| 183 / 185 | [C₈H₅ClN₂S]⁺ | HCN | Loss of hydrogen cyanide from the aniline portion. |
| 175 | [C₉H₇N₂S]⁺ | Cl˙ | Loss of a chlorine radical. |
| 127 / 129 | [C₆H₅ClN]⁺˙ | C₃H₂NS | Cleavage of the bond between rings. |
| 84 | [C₃H₂NS]⁺ | C₆H₅ClN | Cleavage of the bond between rings. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a compound by measuring its exact mass. For this compound, with a molecular formula of C9H7ClN2S, the calculated monoisotopic mass is 210.0096 Da. HRMS analysis provides an experimental mass-to-charge ratio (m/z) that can be compared to this theoretical value with a high degree of accuracy, typically within a few parts per million (ppm). This precise mass measurement confirms the elemental formula and rules out other potential structures with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C9H7ClN2S |
| Monoisotopic Mass | 210.0096 Da |
| Molecular Weight | 210.69 g/mol |
This table presents the theoretical mass data for this compound, which is foundational for its identification via high-resolution mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its constituent atoms.
Key fragmentation pathways for this compound would likely involve cleavages at the bonds connecting the aniline and thiazole rings, as well as fragmentation within the thiazole ring itself. For instance, the loss of small neutral molecules such as HCN or H2S from the thiazole ring is a common fragmentation pathway for thiazole-containing compounds. researchgate.net The presence of the chlorine atom would also be evident from the characteristic isotopic pattern in the mass spectrum, with the 37Cl isotope appearing at M+2 with an abundance of approximately one-third that of the 35Cl peak. nih.gov Analysis of these fragmentation patterns allows for the confident identification of the this compound isomer and distinguishes it from other potential isomers.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibration Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for identifying the functional groups and analyzing the molecular vibrations of this compound.
Characteristic Absorptions of Aniline, Thiazole, and C-Cl Moieties
The IR and Raman spectra of this compound are expected to exhibit a combination of the characteristic vibrational modes of its three key structural components: the aniline ring, the thiazole ring, and the carbon-chlorine bond.
Aniline Moiety : The aniline portion of the molecule would be characterized by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm-1 in the IR spectrum. researchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm-1, while the C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1450-1600 cm-1 range. The C-N stretching vibration of the aromatic amine is typically observed between 1250 and 1360 cm-1.
Thiazole Moiety : The thiazole ring has a set of characteristic vibrations. The C=N stretching vibration is typically observed around 1496 cm-1, while the C=C stretching frequency is seen near 1580 cm-1. researchgate.net The C-S stretching vibrations usually fall in the 600-800 cm-1 region.
C-Cl Moiety : The carbon-chlorine (C-Cl) stretching vibration is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm-1. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| Aniline | N-H Stretching | 3300-3500 |
| Aromatic C-H Stretching | >3000 | |
| Aromatic C=C Stretching | 1450-1600 | |
| Aromatic C-N Stretching | 1250-1360 | |
| Thiazole | C=N Stretching | ~1496 |
| C=C Stretching | ~1580 | |
| C-S Stretching | 600-800 | |
| C-Cl | C-Cl Stretching | 600-800 |
This table summarizes the expected vibrational frequencies for the key functional groups within this compound, aiding in the interpretation of its IR and Raman spectra.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions and chromophoric properties of this compound. The molecule contains multiple chromophores, including the aniline and thiazole rings, which are conjugated, leading to characteristic absorption bands in the UV-Vis spectrum.
The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic systems. The presence of the amino group (an auxochrome) on the aniline ring and the heteroatoms in the thiazole ring will influence the position and intensity of these absorption maxima (λmax). The conjugation between the two rings is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual, unconjugated chromophores. The specific substitution pattern, with the chloro and thiazolyl groups at the 3 and 5 positions of the aniline ring, will further modulate the electronic structure and, consequently, the UV-Vis absorption profile.
Theoretical and Computational Chemistry Studies of 3 Chloro 5 Thiazol 5 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the prediction of a wide range of molecular properties, including electronic structure, molecular orbitals, and charge distribution.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a popular tool in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT calculations could provide significant insights into the electronic properties of 3-Chloro-5-(thiazol-5-yl)aniline.
A key aspect of such a study would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
While specific DFT data for this compound is not available in the reviewed literature, a hypothetical study would likely involve optimizing the molecule's geometry and then calculating its molecular orbitals. The results would be presented in a table similar to the one below, which is currently populated with placeholder data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very accurate predictions of molecular properties.
For this compound, ab initio calculations could be used to obtain highly accurate values for its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties. While computationally more demanding than DFT, these methods are the gold standard for benchmarking the results of less computationally expensive approaches. No specific ab initio studies for this compound have been identified in the public literature.
Electrostatic Potential (MEP) Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.
An MEP analysis of this compound would reveal regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This would be particularly insightful for understanding the roles of the electron-withdrawing chlorine atom and the nitrogen and sulfur atoms in the thiazole (B1198619) ring in directing chemical reactions. A visual representation would typically show color-coded regions on the molecular surface.
Aromaticity Analysis and Resonance Stabilization
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. For this compound, both the phenyl and thiazole rings possess aromatic character.
An aromaticity analysis would involve computational methods to quantify the degree of aromaticity in each ring. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could be employed. Such an analysis would provide insight into the resonance stabilization of the molecule and how the electronic properties of the two rings influence each other.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.
Potential Energy Surface Mapping
A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometric parameters. For this compound, a key conformational feature would be the torsion angle between the phenyl and thiazole rings.
Rotational Barriers and Conformational Stability
The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the chloro-substituted aniline (B41778) ring and the thiazole ring gives rise to different spatial arrangements, or conformations. The stability of these conformations is determined by the interplay of steric and electronic effects. Computational chemistry provides powerful tools to explore these conformational landscapes.
The rotational barrier is the energy required to twist the molecule from a stable conformation (an energy minimum) to a less stable, higher-energy transition state. The magnitude of this barrier influences the flexibility of the molecule. For this compound, the relative orientation of the amino and chloro groups on the aniline ring with respect to the thiazole ring is a key determinant of conformational stability. The most stable conformer will adopt a geometry that minimizes steric clashes between atoms while maximizing favorable electronic interactions, such as conjugation between the aromatic rings.
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry. researchgate.netnih.govnih.govresearchgate.net These methods aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.netnih.govnih.govresearchgate.net
Development of Molecular Descriptors for Thiazolyl Anilines
To build a QSPR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. For a class of molecules like thiazolyl anilines, which includes this compound, a variety of descriptors can be calculated:
Topological Descriptors: These describe the atomic connectivity within the molecule.
Geometric Descriptors: These capture information about the 3D shape of the molecule.
Electronic Descriptors: These quantify features of the electron distribution, such as dipole moment and polarizability.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Predictive Models for Chemical Properties (e.g., reactivity indices, pKa prediction)
Once a set of relevant descriptors is established, statistical methods like multiple linear regression are used to create predictive models for various properties.
Reactivity Indices: These indices, often derived from Density Functional Theory (DFT) calculations, provide insights into the chemical reactivity of a molecule. Key reactivity indices include:
Chemical Hardness and Softness: These describe the resistance of a molecule to changes in its electron distribution.
Electrophilicity Index: This measures the ability of a molecule to accept electrons.
By correlating these indices with experimental reactivity data, predictive models can be developed to estimate the reactivity of this compound in different chemical environments.
pKa Prediction: The pKa value is a measure of the acidity or basicity of a functional group. For this compound, the basicity of the aniline nitrogen is a key property. QSPR models can be trained to predict pKa values based on electronic descriptors that quantify the electron-withdrawing or -donating effects of the substituents on the aniline ring.
Molecular Interaction Principles and Theoretical Binding Site Analysis
Understanding how this compound might interact with biological macromolecules, such as enzymes or receptors, is crucial for applications in drug discovery. nih.govnih.govmdpi.comscielo.brpnrjournal.comeurekaselect.com Computational techniques like molecular docking are instrumental in this analysis. nih.govnih.govmdpi.comscielo.brpnrjournal.comeurekaselect.com
Ligand-Protein Interaction Hypotheses (Theoretical Models)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a protein's active site. nih.govnih.govmdpi.comscielo.brpnrjournal.comeurekaselect.com This technique allows researchers to generate hypotheses about the key interactions that stabilize the ligand-protein complex. For this compound, docking studies can reveal how the molecule fits into a binding pocket and which amino acid residues it is likely to interact with. The thiazole ring and the chloro-substituted aniline ring can play distinct roles in guiding the binding orientation and affinity.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | Amino group (donor), Thiazole nitrogen (acceptor) | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine), Peptide backbone |
| Hydrophobic Interactions | Aniline ring, Thiazole ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., oxygen, nitrogen) |
Hydrogen Bonding and Hydrophobic Interaction Analysis in silico
A detailed in silico (computer-based) analysis of the docked poses of this compound can elucidate the specific non-covalent interactions that are fundamental to molecular recognition and binding. nih.govplos.org
Hydrogen Bonding: The amino group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can serve as a hydrogen bond acceptor. Computational analysis can pinpoint potential hydrogen bonding partners within the protein's active site, including the side chains of polar amino acids or the protein backbone. nih.govplos.org
These computational analyses provide a detailed framework for understanding the molecular interactions that govern the binding of this compound to a protein target, thereby guiding further experimental investigations and the rational design of new, related compounds with potentially enhanced biological activity.
Pharmacophore Model Development from a Theoretical Perspective
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional structural features of a molecule that are responsible for its biological activity. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups. From a theoretical perspective, these models can be developed through two primary approaches: ligand-based and structure-based methods. nih.gov
In the absence of a known receptor structure, ligand-based pharmacophore modeling is employed. This method involves analyzing a set of molecules with known biological activity against a specific target to identify the common chemical features that are critical for their function. researchgate.net For a series of analogues of this compound, this would involve aligning the structures and identifying the spatial arrangement of features responsible for their shared activity. For instance, the aniline nitrogen could act as a hydrogen bond donor, the thiazole nitrogen as a hydrogen bond acceptor, and the aromatic rings as hydrophobic features.
A hypothetical pharmacophore model for a series of related compounds might identify the following features as crucial for activity:
| Feature Type | Location on this compound | Vector | Radius (Å) |
| Hydrogen Bond Donor (HBD) | Aniline N-H | Directional | 1.5 |
| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen | Directional | 1.5 |
| Aromatic Ring (AR) | Phenyl Ring Centroid | N/A | 1.8 |
| Aromatic Ring (AR) | Thiazole Ring Centroid | N/A | 1.6 |
| Hydrophobic (HY) | Chlorine atom | N/A | 1.7 |
This table is an illustrative example of what a pharmacophore model for this compound might look like based on theoretical principles.
Structure-based pharmacophore modeling , conversely, derives the model from the three-dimensional structure of the biological target's binding site. This approach identifies the key interaction points within the active site that a ligand must complement. If the protein target for this compound were known, its crystal structure would be used to map out regions that favor hydrogen bonding, hydrophobic interactions, and electrostatic complementarity, thus defining a template for designing or screening for new, potent ligands.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides indispensable tools for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of reaction mechanisms, predict outcomes, and optimize conditions. For a molecule like this compound, computational studies would be vital for understanding its synthesis and potential chemical transformations.
The synthesis of this compound likely involves key bond-forming reactions, such as a Suzuki or Stille coupling to form the C-C bond between the phenyl and thiazole rings, or the construction of the thiazole ring itself via a Hantzsch-type synthesis. Characterizing the transition state (TS) of the rate-determining step in these transformations is crucial for understanding the reaction's feasibility and kinetics.
Using quantum mechanics methods like Density Functional Theory (DFT), the geometry of the transition state can be located on the potential energy surface. A TS is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its characterization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).
For a hypothetical Suzuki coupling reaction to form the central C-C bond, the key transition state would involve the palladium catalyst, the aryl halide, and the thiazole boronic acid derivative. Computational analysis would reveal the precise geometry of this transient species.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Pd-C (phenyl) Distance (Å) | 2.10 | 2.25 | 3.50 (dissociated) |
| Pd-C (thiazole) Distance (Å) | 2.15 | 2.30 | 3.60 (dissociated) |
| C(phenyl)-C(thiazole) Distance (Å) | > 4.0 | 2.50 | 1.49 |
| Imaginary Frequency (cm⁻¹) | 0 | -350 | 0 |
This table provides a representative example of data that would be generated from a DFT calculation to characterize a transition state in a hypothetical synthesis of the target molecule.
Once the stationary points on the reaction pathway (reactants, intermediates, transition states, and products) have been optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate, providing a visual representation of the reaction's thermodynamics and kinetics.
Below is an illustrative reaction energy profile for a hypothetical two-step synthesis of this compound, involving an intermediate.
Illustrative Reaction Energy Profile
Potential Research Applications and Future Directions in Chemical Science for 3 Chloro 5 Thiazol 5 Yl Aniline
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thiazole-containing compounds is a significant area of heterocyclic chemistry. numberanalytics.com Traditional methods like the Hantzsch thiazole (B1198619) synthesis, which involves reacting α-haloketones with thioamides, and the Cook-Heilbron synthesis, are well-established for creating thiazole rings. numberanalytics.com However, the increasing demand for environmentally friendly and efficient chemical processes has spurred research into more sustainable synthetic strategies.
A promising avenue for the synthesis of 3-Chloro-5-(thiazol-5-yl)aniline and its derivatives is flow chemistry . This technology offers superior control over reaction parameters, leading to enhanced yields, cleaner reactions, and improved safety, especially for reactions that are highly exothermic or kinetically fast. mdpi.comspringerprofessional.de The modular nature of flow systems allows for multi-step syntheses to be performed sequentially without the need for isolating intermediates, a process known as reaction telescoping. uc.pt This approach could be particularly beneficial for constructing the thiazolyl-aniline core in a more streamlined and atom-economical manner.
Another key area of development is the use of C-H activation strategies. acs.org Direct C-H functionalization is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, reducing the number of synthetic steps and minimizing waste. acs.orgmdpi.com Recent advancements have demonstrated the successful application of palladium-catalyzed C-H alkenylation for the regioselective functionalization of thiazole derivatives. mdpi.comrsc.org Exploring these methods for the direct coupling of the aniline (B41778) and thiazole fragments could lead to more efficient and versatile synthetic routes.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced control, improved safety, scalability, potential for multi-step synthesis. mdpi.comspringerprofessional.deuc.pt | Development of continuous flow processes for the key bond-forming reactions in the synthesis of this compound. |
| C-H Activation | Increased atom economy, reduced synthetic steps, access to novel derivatives. acs.orgmdpi.com | Investigation of regioselective C-H functionalization to directly couple the aniline and thiazole moieties. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. mdpi.com | Optimization of microwave protocols for key synthetic transformations. |
Development of Advanced Analytical Methods for Detection and Characterization
The accurate detection and characterization of this compound and its derivatives are crucial for quality control, reaction monitoring, and understanding their properties. A range of spectroscopic and chromatographic techniques are employed for this purpose.
Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure. sapub.orgresearchgate.netmdpi.com UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule, which can be influenced by substituents and the surrounding solvent environment. nih.gov For instance, the conversion of an aniline to an anilinium ion can cause a hypsochromic (blue) shift in the absorption spectrum. gdckulgam.edu.in
Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating and quantifying this compound from complex mixtures. acs.org The development of advanced chromatographic methods, including the use of novel stationary phases, can improve the resolution of isomeric mixtures and enhance the sensitivity of detection.
| Analytical Technique | Information Provided | Potential for Advancement |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. sapub.orgresearchgate.net | Application of advanced 2D NMR techniques for unambiguous assignment of complex derivatives. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural confirmation. researchgate.netmdpi.com | Use of high-resolution mass spectrometry for accurate mass measurements and elemental composition analysis. |
| HPLC/GC | Separation, quantification, and purity assessment. acs.org | Development of chiral stationary phases for the separation of enantiomers and optimization of methods for trace analysis. |
| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. nih.gov | Solvatochromism studies to understand the effect of solvent polarity on the electronic structure. nih.gov |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure and packing in the solid state. nih.govacs.org | Elucidation of intermolecular interactions and their role in crystal packing. |
Investigation of Unexplored Chemical Transformations and Reactivity
The thiazole ring is an aromatic heterocycle with a rich and diverse reactivity. numberanalytics.comwikipedia.org It can undergo electrophilic substitution, with a general reactivity order of pyrrole (B145914) > furan (B31954) > thiophene (B33073) > benzene (B151609). msu.edu The nitrogen atom in the thiazole ring is basic, though less so than in pyridine. numberanalytics.com The presence of both the chloro and amino substituents on the aniline ring, along with the thiazole moiety, offers multiple sites for further chemical modification.
Future research could focus on exploring the regioselectivity of various chemical transformations. For example, investigating the conditions for selective functionalization at different positions of the thiazole ring or the aniline ring could lead to a diverse library of new compounds. The amino group can be a target for acylation, alkylation, or diazotization reactions, while the chloro group can be substituted via nucleophilic aromatic substitution under specific conditions.
The reactivity of the thiazole ring itself offers many possibilities. It can participate in cycloaddition reactions, and the nitrogen atom can be oxidized to form a thiazole N-oxide, which can alter the reactivity of the ring system. wikipedia.org
Design of Next-Generation Molecular Probes and Chemical Tools
Thiazole derivatives, particularly those based on the fluorescent dye thiazole orange , have been extensively used as molecular probes for detecting and studying biomolecules. nih.govnih.gov These probes often exhibit a "turn-on" fluorescence response upon binding to their target, which is a highly desirable property. nih.gov The unique structure of this compound could serve as a scaffold for the design of novel fluorescent probes.
By incorporating specific recognition elements, it may be possible to develop probes that are highly selective for particular biological targets, such as specific DNA or RNA structures, or for sensing metal ions. nih.govacs.org The chloro and amino groups on the aniline ring provide convenient handles for attaching linkers or other functional groups to modulate the probe's properties and target specificity. The development of far-red fluorescent probes is particularly sought after for in-vivo imaging due to reduced autofluorescence from biological samples. acs.org
Contributions to Aromatic Heterocyclic Chemistry Theory
The study of this compound can contribute to a deeper understanding of the fundamental principles of aromatic heterocyclic chemistry . ethernet.edu.et The interplay of the electronic effects of the chloro (electron-withdrawing) and amino (electron-donating) groups on the aniline ring, and their influence on the aromaticity and reactivity of the thiazole ring, presents an interesting case for theoretical and experimental investigation.
Computational studies , using methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of this compound and its derivatives. nih.govrsc.orgbohrium.com Such studies can help to rationalize observed experimental results and predict the properties of new, yet-to-be-synthesized molecules. Understanding the structure-property relationships in this class of compounds can contribute to the broader theoretical framework of heterocyclic chemistry. pku.edu.cn
Material Science Implications (e.g., self-assembly, non-linear optics, crystal engineering)
The unique combination of a halogenated aniline and a thiazole heterocycle in this compound suggests potential applications in material science.
Crystal engineering leverages non-covalent interactions, such as hydrogen bonds and halogen bonds, to design and construct crystalline materials with desired properties. nih.govacs.org The amino group of the aniline moiety can act as a hydrogen bond donor, while the chloro substituent can participate in halogen bonding. nih.govmdpi.com The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. This combination of functional groups could be exploited to create specific supramolecular architectures through self-assembly.
Furthermore, substituted anilines and thiazole-containing compounds have been investigated for their non-linear optical (NLO) properties. bohrium.commq.edu.auresearchgate.netacs.org These materials can alter the properties of light and have potential applications in optoelectronics and photonics. Theoretical and experimental studies on this compound and its derivatives could reveal their potential as NLO materials. The presence of electron-donating (amino) and electron-withdrawing (chloro) groups, along with the polarizable thiazole ring, are features often associated with NLO activity.
Identification of Research Gaps and Emerging Areas in Thiazolyl-Aniline Chemistry
While the individual components of this compound (substituted anilines and thiazoles) are well-studied, the specific combination and its full potential remain largely unexplored. Key research gaps and emerging areas include:
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how systematic changes in the substitution pattern on both the aniline and thiazole rings affect the chemical and physical properties is lacking.
Exploration of Biological Activity: While many thiazole derivatives exhibit biological activity, a thorough screening of this compound and its analogs for various pharmacological activities is an open area of research. mdpi.comresearchgate.netmdpi.comnih.gov
Development of "Smart" Materials: The design of materials based on this scaffold that respond to external stimuli (e.g., light, pH, temperature) could lead to novel applications in sensors, drug delivery, and responsive coatings.
Green Chemistry Metrics: A detailed assessment of the environmental impact of current and future synthetic routes using green chemistry metrics would be a valuable contribution.
Advanced Computational Modeling: The use of more sophisticated computational models to predict not only the properties of individual molecules but also their behavior in condensed phases (e.g., crystal packing, self-assembly) is a promising direction.
Q & A
Q. Key Considerations :
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Catalyst | CuI/L-proline | 55–75% | |
| Solvent | DMSO or dioxane | — | |
| Temperature | 85–90°C | — |
How can structural characterization be performed for this compound?
Basic Research Question
- NMR Spectroscopy : Analyze aromatic protons (δ 7.2–7.8 ppm for thiazole and aniline protons) and substituent effects (e.g., chlorine deshielding) .
- LCMS : Confirm molecular weight (e.g., m/z 233–525 range observed in sulfonamide derivatives) .
- X-ray Crystallography : Use SHELX or ORTEP-3 for crystal structure determination, particularly for resolving steric effects from the thiazole and chloro groups .
What safety protocols are recommended for handling this compound?
Basic Research Question
While direct safety data for this compound is limited, analogous aniline derivatives require:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .
How can reaction yields be optimized for derivatives of this compound?
Advanced Research Question
- Catalyst Screening : Copper(I) iodide with ligands (e.g., L-proline) improves coupling efficiency in Ullmann reactions .
- Solvent Effects : Polar aprotic solvents (DMSO, dioxane) enhance nucleophilic substitution kinetics .
- Microwave Assistance : Reduces reaction time (e.g., from 16 h to 1–2 h) and improves regioselectivity .
Q. Example Optimization :
- 3-Chloro-5-(methylsulfonyl)aniline synthesis :
- Baseline : 55% yield with CuI/L-proline in DMSO .
- Optimized : 75% yield by adjusting stoichiometry (1.2 eq amine) and temperature (90°C) .
How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?
Advanced Research Question
- Cross-Validation : Compare NMR with LCMS/HPLC purity data to rule out impurities .
- Tautomerism Analysis : Thiazole protons may exhibit variable shifts due to resonance; use 2D NMR (COSY, HSQC) to confirm assignments .
- Crystallographic Validation : Resolve ambiguities in substituent positioning via X-ray diffraction .
What are the potential applications of this compound in drug discovery?
Advanced Research Question
- Kinase Inhibition : The thiazole-aniline scaffold is prevalent in kinase inhibitors (e.g., WD repeat-containing protein inhibitors) .
- Antimicrobial Agents : Thiazole derivatives show activity against fungal pathogens (e.g., fungicide intermediates) .
- Therapeutic Compounds : Patented derivatives target diseases via modulation of ion channels (e.g., KCa2) or enzymatic pathways .
Q. Example Pharmacological Data :
| Derivative | Target | IC50/EC50 | Reference |
|---|---|---|---|
| N-(3-Chloro-5-(CF3)phenyl)-pyrimidin-4-amine | KCa2 Channels | 0.8 µM | |
| Sulfonamide inhibitors | WD Repeat Proteins | 35–60 nM |
How does the electronic nature of substituents affect reactivity?
Advanced Research Question
- Electron-Withdrawing Groups (Cl, CF3) : Increase electrophilicity at the aniline ring, facilitating nucleophilic substitution .
- Thiazole Ring : Acts as an electron-deficient heterocycle, directing electrophilic attacks to the 5-position .
Q. Computational Guidance :
- DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in cross-coupling reactions.
What strategies mitigate degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
